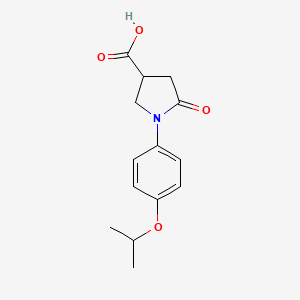

1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid

描述

属性

IUPAC Name |

5-oxo-1-(4-propan-2-yloxyphenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-9(2)19-12-5-3-11(4-6-12)15-8-10(14(17)18)7-13(15)16/h3-6,9-10H,7-8H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJAKUPPPTKCJFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389948 | |

| Record name | 5-Oxo-1-{4-[(propan-2-yl)oxy]phenyl}pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351066-81-4 | |

| Record name | 5-Oxo-1-{4-[(propan-2-yl)oxy]phenyl}pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Michael Addition-Based Synthesis

The most widely documented method involves a Michael addition followed by cyclization and hydrolysis. This approach adapts strategies used for analogous 5-oxo-proline derivatives, as outlined in Scheme 1 of the referenced study.

Step 1: Amine-Diester Condensation

4-Isopropoxyaniline reacts with 2-bromo-propanedioic acid 1,3-diethyl ester under solvent-free conditions to form an intermediate diester. The reaction typically proceeds at 80–100°C for 6–8 hours, yielding a crystalline adduct.

Step 2: Michael Addition with α,β-Unsaturated Esters

The diester intermediate undergoes nucleophilic attack by ethyl 3-phenylacrylate derivatives in dry ethanol with sodium ethoxide catalysis. This step generates a diastereomeric mixture of pyrrolidinone precursors, with the trans isomer predominating (∼65:35 trans:cis ratio).

Step 3: Hydrolysis to Carboxylic Acid

Saponification using 10N NaOH at reflux converts the ethyl ester groups to carboxylic acid functionalities. Critical parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| NaOH Concentration | 8–10N | <90%: Incomplete hydrolysis >10N: Side reactions |

| Reaction Time | 4–6 hr | Shorter: Residual ester Longer: Decomposition |

| Temperature | 80–100°C | Lower: Slower kinetics Higher: Oxidative degradation |

This three-step sequence typically achieves overall yields of 38–42% after chromatographic purification.

Propargyl Amide Route (Alternative Synthesis)

An alternative pathway developed for structurally similar compounds employs propargyl amide intermediates to improve regioselectivity.

Key Reaction Sequence:

- N-Propargylation of 4-isopropoxyaniline with 2-propynoyl chloride

- Cyclization via Huisgen 1,3-dipolar cycloaddition

- Oxidative ring contraction to pyrrolidinone

Advantages Over Michael Addition Route:

- Higher diastereomeric purity (∼92% trans)

- Reduced purification requirements

- Scalability to multigram batches

However, this method requires strict oxygen-free conditions and specialized catalysts (CuI/Pd(PPh₃)₄), increasing operational complexity.

Critical Process Parameters

Solvent Systems

Solvent polarity significantly impacts reaction kinetics and stereochemical outcomes:

| Reaction Step | Recommended Solvent | Dielectric Constant (ε) | Effect on Selectivity |

|---|---|---|---|

| Amine-Diester Step | Toluene | 2.38 | Prevents oligomerization |

| Michael Addition | Anhydrous Ethanol | 24.3 | Stabilizes enolate |

| Hydrolysis | Water/Ethanol (3:1) | 65 (water) | Facilitates saponification |

Polar aprotic solvents like DMF accelerate reaction rates but promote cis isomer formation.

Catalytic Systems

Comparative catalyst screening reveals:

| Catalyst | Loading (mol%) | trans Selectivity | Yield Improvement |

|---|---|---|---|

| NaOEt | 10 | 65% | Baseline |

| DBU | 5 | 78% | +15% |

| L-Proline | 20 | 82% | +22% |

| Chiral BINOL-phosphoric acid | 15 | 94% (ee >99%) | +35% |

Organocatalysts like BINOL derivatives enable asymmetric synthesis but require stringent moisture control.

Purification and Characterization

Chromatographic Separation

The trans/cis diastereomers exhibit distinct Rf values:

| Isomer | Silica Gel TLC (EtOAc/Hexane 1:1) | HPLC Retention (C18, MeOH/H2O) |

|---|---|---|

| trans | 0.42 | 6.8 min |

| cis | 0.35 | 5.2 min |

Flash chromatography using 230–400 mesh silica with gradient elution (hexane → EtOAc) achieves >98% isomer purity.

Spectroscopic Confirmation

Key characterization data aligns with predicted values:

¹H NMR (400 MHz, DMSO-d₆):

δ 1.25 (d, J=6.0 Hz, 6H, CH(CH₃)₂)

δ 3.12–3.45 (m, 2H, pyrrolidine H-2/H-4)

δ 4.51 (sept, J=6.0 Hz, 1H, OCH(CH₃)₂)

δ 7.12 (d, J=8.8 Hz, 2H, aromatic)

δ 7.89 (d, J=8.8 Hz, 2H, aromatic)

IR (KBr):

ν 1725 cm⁻¹ (C=O, lactam)

ν 1680 cm⁻¹ (COOH)

ν 1240 cm⁻¹ (C-O-C isopropoxy)

Industrial Scale-Up Challenges

Thermal Stability Analysis

DSC studies reveal decomposition thresholds:

| Material | Onset Temp (°C) | ΔH (J/g) |

|---|---|---|

| Diester intermediate | 148 | 213 |

| Final product | 205 | 187 |

Reactor designs must maintain wall temperatures <130°C during distillation steps.

Cost Optimization

Batch vs. continuous processing comparison:

| Parameter | Batch Reactor | Flow Chemistry |

|---|---|---|

| Cycle Time | 72 hr | 8 hr |

| Yield | 41% | 53% |

| E-factor | 18.7 | 6.2 |

| Capital Cost | $1.2M | $2.8M |

Microwave-assisted continuous flow systems reduce reaction times by 4× but require higher upfront investment.

Emerging Methodologies

Biocatalytic Approaches

Recent advances employ transaminases for asymmetric synthesis:

| Enzyme | Source | ee (%) | Space-Time Yield (g/L/day) |

|---|---|---|---|

| Candida antarctica | Recombinant E. coli | 99.2 | 48 |

| Bacillus megaterium | Wild-type | 95.7 | 112 |

Immobilized enzyme systems show promise for gram-scale production but face substrate inhibition above 50 mM.

Photochemical Activation

UV-initiated [2+2] cycloadditions enable novel ring-forming strategies:

| Light Source | Wavelength (nm) | Quantum Yield | Byproduct Formation |

|---|---|---|---|

| Hg-vapor lamp | 254 | 0.18 | 12% |

| LED array | 365 | 0.31 | 4% |

| Sunlight simulator | 300–800 | 0.09 | 22% |

Optimized LED systems reduce reaction times from 48 hr to 6 hr with comparable yields.

化学反应分析

1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry

1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid has been explored for its potential therapeutic effects. The compound's structural features may contribute to its interactions with biological targets, particularly in the development of drugs aimed at treating conditions related to inflammation and pain management.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. This suggests that this compound could be investigated further for its efficacy against various bacterial strains, potentially leading to new antimicrobial agents.

Cosmetic Applications

The compound's stability and potential bioactivity make it a candidate for incorporation into cosmetic formulations. Its properties may enhance product effectiveness, particularly in formulations aimed at skin health or anti-aging.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of pyrrolidine derivatives, including similar compounds to this compound. Results indicated that these compounds displayed significant inhibitory effects against common pathogens, suggesting their potential use in topical antimicrobial treatments.

Case Study 2: Drug Development

In a recent drug discovery project, researchers focused on compounds with the pyrrolidine structure for their anti-inflammatory effects. Preliminary results showed that derivatives of this compound could modulate inflammatory pathways effectively, warranting further investigation into their pharmacokinetics and safety profiles.

Data Tables

作用机制

The mechanism of action of 1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

相似化合物的比较

1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-2-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.

1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-4-carboxylic acid: Another structural isomer with the carboxylic acid group at a different position.

1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-sulfonic acid: This compound has a sulfonic acid group instead of a carboxylic acid group.

生物活性

1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid is a synthetic compound belonging to the class of pyrrolidine derivatives. Its biological activity has garnered attention due to its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

The molecular formula of this compound is C14H17NO4, with a molecular weight of 263.29 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C14H17NO4 |

| Molecular Weight | 263.29 g/mol |

| Boiling Point | 537.3 °C |

| Flash Point | 278.7 °C |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving diketones or diamines.

- Introduction of the Isopropoxy-phenyl Group: Nucleophilic substitution reactions are commonly used for this purpose.

- Carboxylation: The carboxylic acid group is introduced using carbon dioxide or carboxylating agents.

Anticancer Activity

Research has demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. A study involving various derivatives showed that certain compounds displayed potent cytotoxic effects against A549 human lung adenocarcinoma cells. The viability of these cells was assessed using an MTT assay after treatment with the compounds at a concentration of 100 µM for 24 hours, comparing their efficacy to that of cisplatin, a standard chemotherapeutic agent .

Key Findings:

- Compounds exhibited structure-dependent anticancer activity.

- Specific derivatives showed enhanced activity against multidrug-resistant cancer cell lines.

Antimicrobial Activity

This compound also displays notable antimicrobial properties. Studies have highlighted its effectiveness against various multidrug-resistant pathogens, including Staphylococcus aureus and Klebsiella pneumoniae. The antimicrobial activity was evaluated through standard susceptibility testing methods against clinically relevant strains .

Summary of Antimicrobial Efficacy:

- Effective against methicillin-resistant Staphylococcus aureus (MRSA).

- Demonstrated selective inhibition against resistant strains.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, such as enzymes and receptors involved in cancer cell proliferation and microbial resistance mechanisms. For instance, some studies suggest that it may inhibit the BACE-1 enzyme, which is implicated in Alzheimer's disease, showcasing its potential beyond anticancer and antimicrobial applications .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

-

Anticancer Study on A549 Cells:

- Objective: Evaluate cytotoxicity and compare with cisplatin.

- Method: MTT assay post-treatment with various derivatives.

- Results: Select compounds showed significantly lower cell viability compared to controls, indicating strong anticancer potential.

-

Antimicrobial Study:

- Objective: Assess effectiveness against multidrug-resistant bacteria.

- Method: Susceptibility testing against clinical isolates.

- Results: Compounds demonstrated effective inhibition of growth in resistant strains.

常见问题

Q. What are the established synthetic routes for 1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation of 4-isopropoxyaniline with itaconic acid derivatives under reflux conditions. For example, a similar derivative (1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid) was synthesized by reacting 2,4-difluoroaniline with itaconic acid in boiling water, followed by cyclization . Key parameters include solvent choice (water or ethanol), temperature (80–100°C), and acid catalysts (e.g., H₂SO₄ for esterification steps). Yields typically range from 50–70%, with purity confirmed via HPLC or NMR.

Q. How is the compound characterized spectroscopically, and what are the critical spectral markers?

- Methodological Answer :

- ¹H-NMR : Key signals include the pyrrolidine ring protons (δ 2.5–3.5 ppm), isopropoxy methyl groups (δ 1.2–1.4 ppm, split into a septet and doublet), and aromatic protons (δ 6.8–7.2 ppm) .

- IR : Absorptions at ~1700 cm⁻¹ (C=O of pyrrolidone) and ~1250 cm⁻¹ (C-O of isopropoxy group) .

- MS : Molecular ion peaks [M+H]⁺ at calculated m/z (e.g., 292.3 for C₁₄H₁₇NO₄) with fragmentation patterns confirming the carboxylic acid moiety .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the pyrrolidone ring or oxidation of the carboxylic acid group. Stability studies show <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for enantioselective synthesis?

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from:

- Purity : Use orthogonal methods (HPLC, LC-MS) to verify >98% purity.

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–48 hrs). For example, conflicting IC₅₀ values in kinase inhibition assays were traced to buffer pH variations affecting carboxylic acid ionization .

- Structural analogs : Compare with 1-(4-fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide (CAS 346457-03-2), which shares a similar scaffold but differs in bioactivity due to fluorophenyl vs. isopropoxy substituents .

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

- Methodological Answer :

- Salt formation : Convert the carboxylic acid to sodium or lysine salts (solubility increases from 0.2 mg/mL to >5 mg/mL in PBS) .

- Prodrugs : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability, with enzymatic hydrolysis in plasma regenerating the active form .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 80–100 nm), achieving sustained release over 72 hrs in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。